Tert-butyl 3-chloro-2-formylphenylcarbamate
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Overview
Description
Tert-butyl 3-chloro-2-formylphenylcarbamate is an organic compound with the molecular formula C12H14ClNO3. It is a white solid that is used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a formyl group attached to a phenyl ring, which is further connected to a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-2-formylphenylcarbamate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The reaction is carried out under either aqueous or anhydrous conditions, using a base and di-tert-butyl dicarbonate (Boc2O) as the protecting agent . The reaction conditions are mild, and the Boc group is stable towards most nucleophiles and bases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-chloro-2-formylphenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: The major products are the substituted phenylcarbamates.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Tert-butyl 3-chloro-2-formylphenylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-2-formylphenylcarbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The chloro substituent can participate in electrophilic aromatic substitution reactions, while the formyl group can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-formylphenylcarbamate: Similar structure but lacks the chloro substituent.
Tert-butyl 3-aminocyclopentylcarbamate: Contains an amino group instead of a formyl group.
Tert-butyl 3-boronobenzenesulfonamide: Contains a borono group instead of a formyl group.
Uniqueness
Tert-butyl 3-chloro-2-formylphenylcarbamate is unique due to the presence of both a chloro substituent and a formyl group on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-formylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBSMIZMVPBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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